6-Bromohexanal

Overview

Description

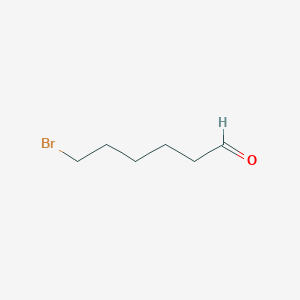

6-Bromohexanal is an organic compound with the molecular formula C6H11BrO It is a bromo-substituted aldehyde, where the bromine atom is attached to the sixth carbon of a hexanal chain

Mechanism of Action

Target of Action

The primary target of 6-Bromohexanal is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a methanotrophic bacterium that utilizes methane as its sole source of carbon and energy .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its target, it may influence pathways involving methane metabolism in Methylococcus capsulatus

Result of Action

It is known to be used as a cross-linker in the synthesis of cyclic, branched, and bicyclic oligonucleotides by click chemistry . It is also utilized to synthesize gel polymer electrolytes, and polymerizable ionic liquids

Preparation Methods

6-Bromohexanal can be synthesized through several methods. One common synthetic route involves the bromination of hexanal. This process typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the sixth carbon position. Another method involves the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides using Schwartz’s reagent . Industrial production methods may vary, but they generally follow similar principles of selective bromination and subsequent purification.

Chemical Reactions Analysis

6-Bromohexanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-bromohexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 6-bromohexanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in this compound can be substituted with other nucleophiles. For example, reacting with sodium cyanide (NaCN) can produce 6-cyanohexanal.

Condensation: It can participate in aldol condensation reactions to form larger molecules, especially in the presence of base catalysts.

Scientific Research Applications

6-Bromohexanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

6-Bromohexanal can be compared with other bromo-substituted aldehydes and hexanal derivatives:

6-Bromo-1-hexanol: This compound has a hydroxyl group instead of an aldehyde group, making it more suitable for different types of reactions, such as esterification.

6-Chlorohexanal: Similar to this compound but with a chlorine atom, it exhibits different reactivity and selectivity in chemical reactions.

6-Bromohexanoic acid: The oxidized form of this compound, used in different applications due to its carboxylic acid group.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

6-Bromohexanal is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is an aliphatic aldehyde with the molecular formula C6H11BrO. Its structure includes a bromine atom at the sixth carbon of the hexanal chain, which significantly influences its reactivity and biological interactions. The presence of the bromine atom can enhance electrophilic character, making it a useful intermediate in organic synthesis.

Synthesis of this compound

The synthesis of this compound often involves the bromination of hexanal or related compounds. A notable method is the Julia–Kocienski olefination, where this compound is obtained through a series of transformations starting from simpler precursors. This method not only provides a pathway to synthesize this compound but also allows for the generation of diverse derivatives that can be explored for biological activity .

Antimicrobial Properties

The biological activity of aldehydes, including this compound, often extends to antimicrobial effects. Aldehydes can disrupt microbial cell membranes or interfere with metabolic processes. For instance, derivatives of aliphatic aldehydes have shown promise against various bacterial strains, which may extend to compounds like this compound .

Case Studies and Research Findings

- Synthesis and Activity Correlation : A study highlighted how deviations in the structure of natural compounds lead to differences in biological activity. This suggests that this compound's structure could be pivotal in determining its immunogenic properties and potential as a therapeutic agent .

- Potential as a Vaccine Adjuvant : The unique properties of compounds derived from Mtb cell wall constituents suggest that similar structures could enhance vaccine efficacy by acting as adjuvants. The exploration of this compound in this context could provide insights into its role in enhancing immune responses .

- Chemical Interactions : Investigations into the chemical interactions of aldehydes indicate that they can serve as effective precursors for biologically active molecules. The ability of this compound to undergo further transformations makes it a candidate for developing novel therapeutics targeting bacterial infections or immune modulation .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

6-bromohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKLZGVVAYKNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448361 | |

| Record name | 6-bromohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57978-00-4 | |

| Record name | 6-bromohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 6-bromohexanal from Weinreb amides?

A1: Traditional methods for synthesizing haloaldehydes like this compound often face challenges related to selectivity and yield. The research by [] presents a novel approach using readily available Weinreb amides as starting materials. This method utilizes Schwartz's reagent to generate bis-C,O-zirconocenes, which then undergo a controlled bromination/hydrolysis sequence to yield this compound derivatives. This approach offers advantages in terms of regioselectivity and provides access to valuable building blocks for synthesizing complex molecules.

Q2: How can the reactivity of this compound be exploited in organic synthesis?

A2: The presence of both an electrophilic aldehyde group and a reactive bromine atom in this compound makes it a versatile precursor in organic synthesis. [] highlights its utility in constructing carbocyclic and heterocyclic compounds. For instance, the bromoalkane functionality can participate in nucleophilic substitution reactions, while the aldehyde group can undergo a range of transformations like Wittig reactions or reductive aminations, opening avenues for diverse molecular architectures.

Q3: Can this compound undergo cyclization reactions?

A3: Yes, as demonstrated in [], this compound can undergo intramolecular cyclization reactions. Specifically, the carbon-centered radical generated from this compound can attack the carbonyl group, leading to the formation of a six-membered cyclic alkoxy radical. This process highlights the potential of this compound in generating cyclic structures, which are prevalent motifs in many natural products and pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.